molecular formula C11H16ClN3O2S B14789760 (R)-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine

(R)-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B14789760
M. Wt: 289.78 g/mol
InChI Key: DXOHBFLOMTVYNW-NSYSEPGLSA-N
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Description

®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methylsulfinyl groups, and the construction of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and morpholine derivatives, such as:

  • 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine
  • 4-(2-chloro-6-(methylthio)pyrimidin-4-yl)morpholine
  • 4-(2-chloro-6-(methylsulfonyl)pyrimidin-4-yl)morpholine

Uniqueness

®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is unique due to the presence of the methylsulfinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

IUPAC Name

4-[2-chloro-6-[[(S)-methylsulfinyl]methyl]pyrimidin-4-yl]-3-methylmorpholine

InChI

InChI=1S/C11H16ClN3O2S/c1-8-6-17-4-3-15(8)10-5-9(7-18(2)16)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3/t8?,18-/m0/s1

InChI Key

DXOHBFLOMTVYNW-NSYSEPGLSA-N

Isomeric SMILES

CC1COCCN1C2=NC(=NC(=C2)C[S@@](=O)C)Cl

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CS(=O)C)Cl

Origin of Product

United States

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